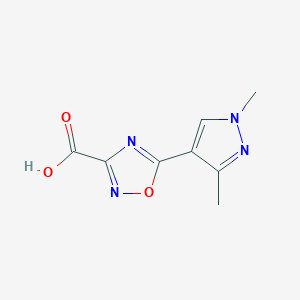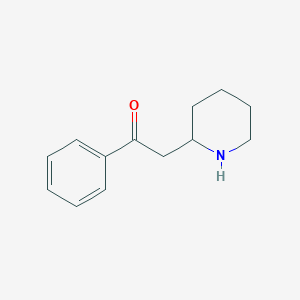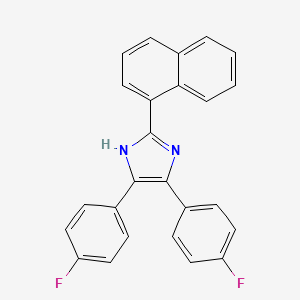
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two 4-fluorophenyl groups and a naphthalen-1-yl group attached to the imidazole ring
Métodos De Preparación
The synthesis of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of Substituents: The 4-fluorophenyl and naphthalen-1-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4,5-diphenyl-2-(naphthalen-1-yl)-1H-imidazole: Similar structure but lacks the fluorine atoms on the phenyl rings.
4,5-bis(4-chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains chlorine atoms instead of fluorine atoms on the phenyl rings.
4,5-bis(4-methylphenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains methyl groups instead of fluorine atoms on the phenyl rings.
Propiedades
Fórmula molecular |
C25H16F2N2 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4,5-bis(4-fluorophenyl)-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C25H16F2N2/c26-19-12-8-17(9-13-19)23-24(18-10-14-20(27)15-11-18)29-25(28-23)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,28,29) |
Clave InChI |
ZJLYMMDEGVXSCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


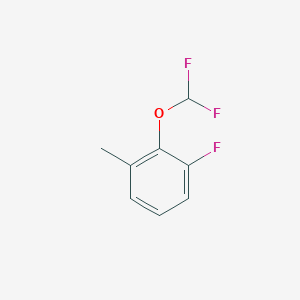
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
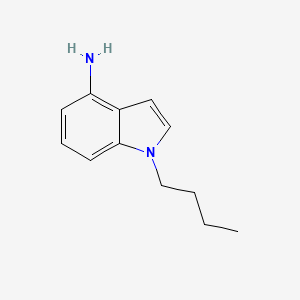
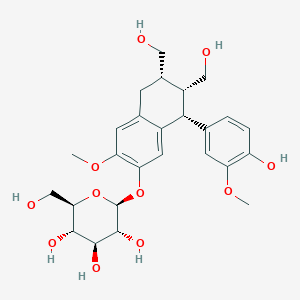
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
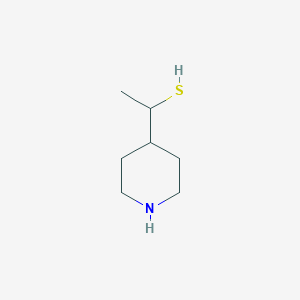
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
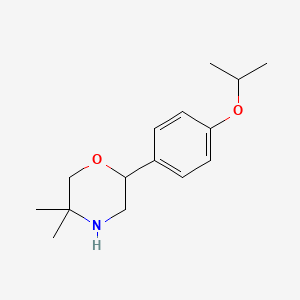
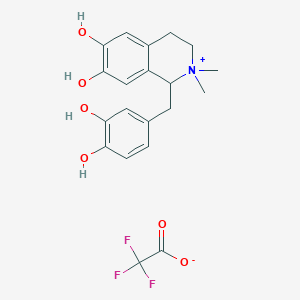
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
